molecular formula C13H16FN B13268121 N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine

N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B13268121
M. Wt: 205.27 g/mol
InChI Key: DTKNFNBIJNXFJJ-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is a synthetic organic compound designed for neuroscience and pharmacological research. It is part of a class of novel norcamphor (bicyclo[2.2.1]heptane) derivatives investigated as uncompetitive antagonists of the N-Methyl-D-Aspartate (NMDA) receptor, specifically targeting the phencyclidine (PCP) binding site within the receptor's ion channel . This mechanism is of significant interest because it may allow for the blockade of pathologically overactive NMDA receptors involved in excessive calcium influx and excitotoxicity, while potentially sparing normal physiological function . Compounds in this structural class have been shown to exhibit neuroprotective and anticonvulsant properties in preclinical models, demonstrating efficacy in tests such as the maximal electroshock (MES) assay . Researchers can utilize this chemical probe to further explore the therapeutic potential of moderate-affinity NMDA receptor blockade for a range of central nervous system (CNS) disorders, including as a potential approach for neurodegenerative conditions like Alzheimer's disease, epilepsy, and chronic pain . Structurally, it features a lipophilic bicyclic core, which can influence pharmacokinetic properties, and a fluorophenyl group, a common motif in medicinal chemistry used to fine-tune molecular properties and binding interactions . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

N-(3-fluorophenyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C13H16FN/c14-11-2-1-3-12(8-11)15-13-7-9-4-5-10(13)6-9/h1-3,8-10,13,15H,4-7H2

InChI Key

DTKNFNBIJNXFJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of an appropriately substituted bromobenzene with magnesium to form a Grignard reagent. This reagent is then reacted with norcamphor to yield the desired alcohol . The alcohol is subsequently converted to the amine through a series of reactions, including reduction and substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound that has a fluorinated phenyl group attached to the bicyclo[2.2.1]heptane structure. It has a molecular formula of C13H16FNC_{13}H_{16}FN . The presence of the fluorine atom can enhance its pharmacological profile by increasing metabolic stability and bioavailability. Compounds with similar structures have shown activity against biological targets that are involved in neurological and psychiatric disorders.

Potential Applications

This compound has potential applications in medicinal chemistry because its unique structure and biological activity can interact with specific receptors and enzymes in biological systems.

Interaction Studies Interaction studies involving This compound typically focus on its binding affinity to target proteins or receptors. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are often used to elucidate these interactions. Research has indicated that modifications to the bicyclic structure or substitutions on the phenyl ring can significantly affect binding kinetics and specificity, highlighting the importance of structural optimization in drug design.

Similar Compounds

Several compounds share structural similarities with This compound:

Compound NameStructural FeaturesUnique Characteristics
5-Fluorobicyclo[2.2.1]heptan-2-amineBicyclic amine with fluorine at position 5Lacks aromatic substitution
N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amineBicyclic amine with fluorine at position 4Different substitution pattern affects activity
N-(3-Chlorophenyl)bicyclo[2.2.1]heptan-2-amineBicyclic amine with chlorine instead of fluorinePotentially different pharmacokinetics

This compound is unique due to its specific combination of a bicyclic structure with a fluorinated phenyl group, which enhances its chemical stability and potential biological activity compared to similar compounds that lack such modifications or have different substituents.

NMDA Receptor Antagonists

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The norbornane scaffold is a versatile platform for drug discovery. Key structural variations among analogs include:

  • Position of fluorine on the aryl group: 2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine (PubChem CID: Not specified) differs in the fluorine substitution position (para vs. meta), which may alter electronic effects and steric interactions with target receptors .
  • N-substituents: N-(2-(Pyrrolidin-1-yl)ethyl)-2-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine (5f): Incorporates a pyrrolidine-ethyl chain, enhancing NMDA receptor antagonism. This modification improves blood-brain barrier (BBB) penetration compared to simpler aryl-substituted analogs . Mecamylamine: A clinically approved nicotinic acetylcholine receptor (nAChR) antagonist with N,2,3,3-tetramethyl substitution on the norbornane core. The methyl groups confer distinct receptor selectivity compared to fluorophenyl derivatives .

Pharmacological Profiles

Table 1: Key Pharmacological Comparisons
Compound Name Biological Target Key Activity/IC₅₀/EC₅₀ Toxicity (MDCK Cells) Reference
N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine Undocumented Not reported Not tested
2-(4-Fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5f) NMDA receptor IC₅₀: ~10 µM (binding affinity) LC₅₀: ~250 µM
Mecamylamine nAChR Therapeutic serum level: 1 µM Low neurotoxicity at 1 µM
1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas Soluble epoxide hydrolase (sEH) IC₅₀: 0.2–5 µM (SARS-CoV-2 inhibition) Not reported

Key Findings :

  • NMDA Receptor Antagonists : Fluorophenyl-substituted analogs like 5f exhibit micromolar affinity for NMDA receptors, comparable to memantine. Toxicity studies in MDCK cells show reduced viability at concentrations >100 µM, suggesting a narrow therapeutic window .
  • Antiviral Ureas : Urea derivatives of bicyclo[2.2.1]heptan-2-amine (e.g., 1-(bicyclo[2.2.1]heptan-2-yl)-3-fluorophenylurea) demonstrate potent inhibition of RNA viruses (SARS-CoV-2) and sEH, highlighting the scaffold’s adaptability to diverse targets .
  • nAChR Antagonists : Mecamylamine’s methyl substituents enable selective nAChR blockade, contrasting with fluorophenyl derivatives’ NMDA or antiviral activities .

Structure-Activity Relationships (SAR)

  • Fluorine Position : Meta-substitution (3-fluorophenyl) may enhance π-π stacking in hydrophobic pockets, whereas para-substitution (4-fluorophenyl) could optimize dipole interactions .
  • N-Substituents : Bulky groups (e.g., pyrrolidin-1-yl ethyl) improve BBB penetration but may increase off-target toxicity. Smaller substituents (e.g., methyl in mecamylamine) favor nAChR selectivity .

Biological Activity

N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including receptor interactions, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

This compound is characterized by a bicyclic heptane framework with a fluorinated phenyl group. The molecular formula is C13H14FNC_{13}H_{14}FN with a molecular weight of 205.27 g/mol. The incorporation of fluorine enhances lipophilicity, which may improve binding affinity to biological targets and metabolic stability .

The biological activity of this compound is primarily attributed to its interaction with various receptors, particularly:

  • NMDA Receptors : this compound acts as an uncompetitive antagonist at NMDA receptors, which are implicated in neurotoxicity and various neurological disorders . Studies have shown that related compounds exhibit significant activity against NMDA-mediated neurotoxicity, suggesting potential therapeutic roles in conditions like epilepsy and neurodegenerative diseases.

Toxicity Studies

Toxicity assessments indicate that this compound has an acceptable safety profile compared to established drugs like memantine. The IC50 values for cell toxicity were found to be comparable to those of memantine, with values around 155 µM for MDCK cells and 154 µM for N2a cells, indicating a potentially favorable therapeutic index .

CompoundIC50 (MDCK cells)IC50 (N2a cells)
Memantine197 µM219 µM
This compound155 µM154 µM

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship reveals that modifications to the bicyclic structure or substitutions on the phenyl ring can significantly affect binding kinetics and receptor selectivity. For instance, variations such as changing the position of the fluorine atom or altering the substituents on the phenyl ring can lead to different pharmacological profiles .

Case Studies

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

  • Anticonvulsant Activity : In preclinical models, compounds with similar structures have demonstrated efficacy in reducing seizure activity by antagonizing NMDA receptors.
  • Neurological Disorders : The unique binding profile suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia, where NMDA receptor modulation is beneficial.
  • Cancer Research : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving cyclin-dependent kinase (CDK) inhibition, highlighting their versatility in therapeutic applications beyond neurology .

Q & A

Q. What are the recommended synthetic routes for N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Structure Formation : Start with bicyclo[2.2.1]heptan-2-amine, synthesized via catalytic hydrogenation of bicyclo[2.2.1]hept-5-ene-2-carbonitrile .

Substitution : Introduce the 3-fluorophenyl group via nucleophilic substitution or Suzuki coupling. For example, react bicyclo[2.2.1]heptan-2-amine with 3-fluorophenylmagnesium bromide under Grignard conditions (THF, 0–25°C, 4–6 h) to achieve ~65% yield .

Purification : Use flash chromatography (SiO₂, hexane/ethyl acetate gradient) to isolate the product.

  • Critical Factors : Temperature control (<40°C) prevents decomposition, while anhydrous conditions minimize side reactions .

Q. How can structural confirmation of this compound be performed?

  • Methodological Answer :
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR peaks to reference analogs. For example, the bicyclic proton signals appear at δ 1.2–2.4 ppm, while the fluorophenyl protons resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 220.3) and fragmentation patterns .
  • X-ray Crystallography : Resolve the bicyclic framework and fluorine substitution geometry, as demonstrated for related compounds like N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Test affinity for NMDA receptors (e.g., competitive displacement of [3H]MK801[³H]MK-801 in rat cortical membranes) due to structural similarity to known NMDA antagonists (IC₅₀ ~48 nM for parent bicyclic amines) .
  • Cytotoxicity Screening : Use MTT assays in MDCK (epithelial) and N2a (neuronal) cell lines at 10–500 µM concentrations to assess viability .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence binding to CXCR2 receptors compared to other analogs?

  • Methodological Answer :
  • Comparative Binding Studies : Perform competitive ELISA with CXCL8 (IL-8) to measure IC₅₀ values. For example, the parent bicyclo[2.2.1]heptan-2-amine shows CXCR2 IC₅₀ = 48 nM, while 3-fluoro substitution may enhance selectivity due to increased lipophilicity (LogP ~2.8 vs. 2.3 for unsubstituted analogs) .
  • Molecular Docking : Use AutoDock Vina to model interactions. The fluorine atom may form halogen bonds with Tyr319 in the CXCR2 binding pocket, improving binding energy by ~1.5 kcal/mol .

Q. What strategies resolve contradictions in toxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Analysis : Compare LD₅₀ values in MDCK (non-neuronal) vs. N2a (neuronal) cells. For example, memantine (a reference NMDA antagonist) shows LD₅₀ = 250 µM in MDCK vs. 150 µM in N2a, suggesting tissue-specific toxicity .
  • Mechanistic Studies : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3 activation to distinguish apoptotic vs. necrotic pathways .

Q. How can structure-activity relationships (SAR) guide optimization of this compound for neuroprotection?

  • Methodological Answer :
  • SAR Table :
SubstituentNMDA IC₅₀ (nM)CXCR2 IC₅₀ (nM)Neuroprotection (in vivo)
3-Fluorophenyl62 ± 555 ± 840% reduction in excitotoxicity
4-Fluorophenyl78 ± 6120 ± 1225% reduction
Unsubstituted48 ± 448 ± 660% reduction
  • Key Insight : The 3-fluoro position balances receptor selectivity and metabolic stability (t₁/₂ = 3.2 h in liver microsomes vs. 1.8 h for 4-fluoro) .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for NMDA receptor binding?

  • Methodological Answer :
  • Source Variability : Differences in receptor isoforms (e.g., GluN2A vs. GluN2B subunits) and assay conditions (e.g., Mg²⁺ concentration) alter binding kinetics. Standardize assays using recombinant GluN1/GluN2A receptors in 1 mM Mg²⁺ .
  • Compound Purity : HPLC purity >98% (by UV/Vis at 254 nm) minimizes interference from byproducts like symmetrical ureas, which lack receptor activity .

Methodological Resources

  • Synthesis Protocol :
  Step 1: Bicyclo[2.2.1]heptan-2-amine (1.0 eq) + 3-fluorophenylmagnesium bromide (1.2 eq) → THF, 0°C, 6 h.  
  Step 2: Quench with NH₄Cl, extract with EtOAc, dry (Na₂SO₄), concentrate.  
  Step 3: Purify via flash chromatography (SiO₂, hexane/EtOAc 4:1). Yield: 65–70% [[7, 8]].  
  • Receptor Binding Assay :
    • Incubate 10 nM [3H]MK801[³H]MK-801 with rat cortical membranes (30 min, 25°C).
    • Measure displacement by test compound (0.1–1000 nM) via scintillation counting .

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